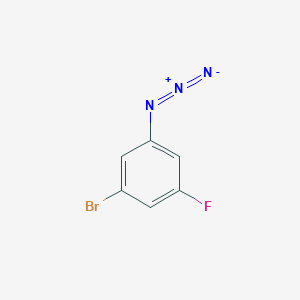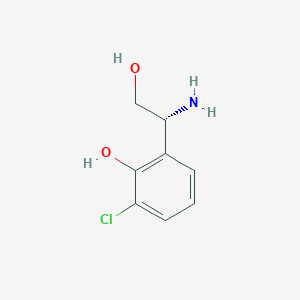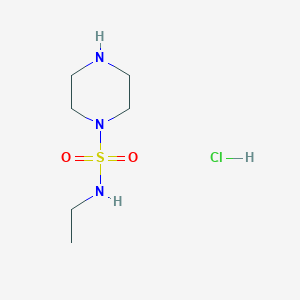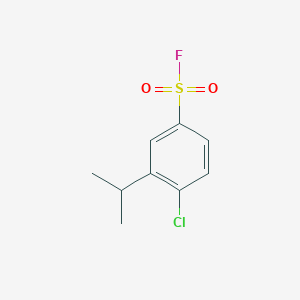
5-(Chlorosulfonyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)nicotinic acid is a chemical compound with the molecular formula C6H4ClNO4S. It is a derivative of nicotinic acid, where a chlorosulfonyl group is attached to the fifth position of the pyridine ring. This compound is known for its unique reactivity and is used as an intermediate in various organic synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)nicotinic acid typically involves the chlorosulfonation of nicotinic acid. The reaction is carried out by treating nicotinic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{COOH})(\text{NO}_2) + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_4(\text{COOH})(\text{SO}_2\text{Cl}) + \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorosulfonation reactors where nicotinic acid is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is then cooled, and the product is isolated through crystallization and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Chlorosulfonyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form 5-aminonicotinic acid.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Hydrolysis: Conducted under acidic or basic conditions, often using water or aqueous sodium hydroxide.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Reduction Reactions: The major product is 5-aminonicotinic acid.
Hydrolysis: The major product is 5-sulfobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-(Chlorosulfonyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Chlorosulfonyl)nicotinic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amino groups in proteins or hydroxyl groups in carbohydrates.
Vergleich Mit ähnlichen Verbindungen
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in organic synthesis.
5-Sulfobenzoic acid: A compound with a similar sulfonic acid group but lacks the chlorosulfonyl functionality.
Uniqueness: 5-(Chlorosulfonyl)nicotinic acid is unique due to its combination of a pyridine ring and a chlorosulfonyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes.
Eigenschaften
Molekularformel |
C6H4ClNO4S |
|---|---|
Molekulargewicht |
221.62 g/mol |
IUPAC-Name |
5-chlorosulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) |
InChI-Schlüssel |
KPDJBVQZFRXHHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)









